molecular formula C28H23FN4O7S B2904446 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896706-01-7

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

Cat. No. B2904446
CAS RN: 896706-01-7
M. Wt: 578.57
InChI Key: HBGZVMBVCUJPFL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a useful research compound. Its molecular formula is C28H23FN4O7S and its molecular weight is 578.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Research on compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide focuses on the synthesis and chemical characterization of novel heterocyclic compounds. These studies aim to explore versatile synthetic routes and mechanistic insights into the formation of such compounds. For instance, Kim et al. (1981) described the synthesis of 5H-Benzoxazolo[3,2-a]quinazolin-5-ones from N-(2-hydroxyphenyl)anthranilic acids and cyanogen bromide, showcasing a method to create novel heterocyclic compounds through thermal cyclization of N-(2-benzoxazolyl)-2-fluorobenzamides (Kim, 1981). Similarly, Chern et al. (1988) provided an alternative synthesis for 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, further expanding the chemical repertoire and understanding of quinazolinone derivatives (Chern et al., 1988).

Antitumor and Bioactive Properties

Recent research has also delved into the antitumor activity and bioactive properties of quinazolinone analogues, indicating significant potential in pharmacological applications. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. This study highlighted compounds with remarkable potency compared to the positive control 5-FU, indicating the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016). Zeng et al. (2016) explored the synthesis of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, finding compounds with excellent activity against Ralstonia solanacearum and Gibberella zeae, suggesting these derivatives could serve as potent bactericides and fungicides (Zeng et al., 2016).

Molecular Docking and Mechanism of Action Studies

The investigation into the molecular mechanisms of action for quinazolinone derivatives has been a focal point of recent research. For example, Tochowicz et al. (2013) reported on BGC 945 (ONX 0801), a novel thymidylate synthase inhibitor that targets tumor cells through α-folate receptor-mediated uptake, showcasing the intricate molecular interactions and potential for targeted cancer therapy (Tochowicz et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN4O7S/c29-17-2-4-18(5-3-17)31-26(35)13-41-28-32-20-11-24-23(39-15-40-24)10-19(20)27(36)33(28)8-7-25(34)30-12-16-1-6-21-22(9-16)38-14-37-21/h1-6,9-11H,7-8,12-15H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGZVMBVCUJPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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